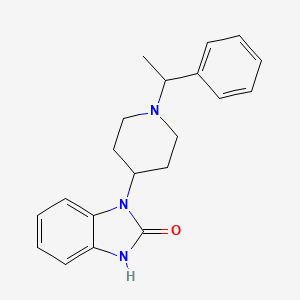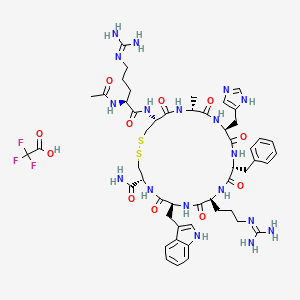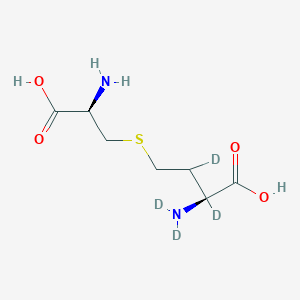
Cystathionine-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cystathionine-d4 is a deuterated form of cystathionine, which is an intermediate in the transsulfuration pathway. This pathway is crucial for the biosynthesis of cysteine from homocysteine. This compound is often used as an internal standard in mass spectrometry for the quantification of cystathionine and related metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cystathionine-d4 involves the thioalkylation of N-butoxycarbonyl-L-tert-leucine tert-butyl ester, derived from L-cystine, with tert-butoxycarbonyl amino-4-iodobutanoic acid . This method ensures the incorporation of deuterium atoms at specific positions in the cystathionine molecule.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced synthetic techniques to ensure high purity and yield. The process includes multiple steps of purification and verification to achieve the desired deuterium labeling and chemical purity .
Chemical Reactions Analysis
Types of Reactions
Cystathionine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into cysteine sulfinic acid.
Reduction: Reduction reactions can lead to the formation of cysteine from this compound.
Substitution: Substitution reactions can replace specific functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Cysteine sulfinic acid.
Reduction: Cysteine.
Substitution: Various substituted cystathionine derivatives depending on the nucleophile used.
Scientific Research Applications
Cystathionine-d4 is widely used in scientific research, particularly in:
Mechanism of Action
Cystathionine-d4 functions primarily as an internal standard in mass spectrometry. It mimics the behavior of natural cystathionine in the analytical process, allowing for accurate quantification of cystathionine levels in biological samples. The deuterium atoms in this compound provide a distinct mass difference, enabling its differentiation from natural cystathionine .
Comparison with Similar Compounds
Similar Compounds
Cystathionine: The non-deuterated form of cystathionine.
Cystathionine gamma-lyase: An enzyme that converts cystathionine into cysteine and alpha-ketobutyrate.
Cystathionine beta-synthase: An enzyme that catalyzes the formation of cystathionine from homocysteine and serine.
Uniqueness
Cystathionine-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and differentiation from natural cystathionine, providing accurate and reliable analytical results .
Properties
Molecular Formula |
C7H14N2O4S |
|---|---|
Molecular Weight |
226.29 g/mol |
IUPAC Name |
(2S)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,3-dideuterio-2-(dideuterioamino)butanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1/i1D,4D/hD2/t1?,4-,5- |
InChI Key |
ILRYLPWNYFXEMH-IMEQHJBWSA-N |
Isomeric SMILES |
[2H]C(CSC[C@@H](C(=O)O)N)[C@@]([2H])(C(=O)O)N([2H])[2H] |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,9S,11S,12S,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10827464.png)
![(6R)-6-hydroxy-6-[(7R,10R,13S,14S)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10827469.png)
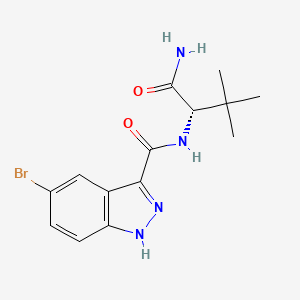



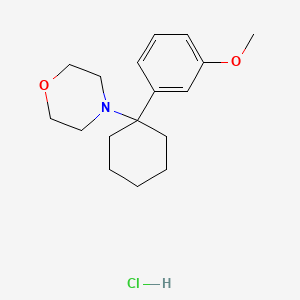
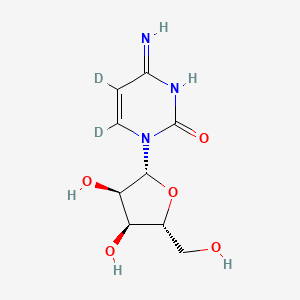
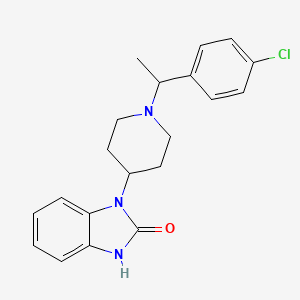
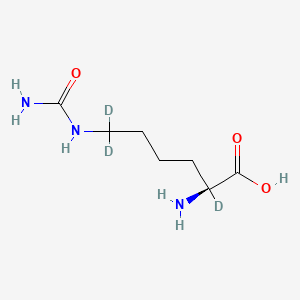
![N,N-diethyl-2-[2-[[4-(2-methylpropoxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B10827521.png)
![sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid;hydride](/img/structure/B10827532.png)
